6-Aminomethyl-4H-benzo[1,4]oxazin-3-one hydrochloride is a chemical compound with significant relevance in medicinal chemistry and pharmacology. Its molecular formula is , and it is classified under the category of benzo[1,4]oxazine derivatives. The compound is recognized for its potential biological activities, particularly in the development of therapeutic agents.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and other specialized chemical vendors. It is classified as a hydrochloride salt, which enhances its solubility in water and makes it easier to handle in laboratory settings. The CAS number for 6-Aminomethyl-4H-benzo[1,4]oxazin-3-one hydrochloride is 916211-06-8, and it has an MDL number of MFCD20278299 .
The synthesis of 6-Aminomethyl-4H-benzo[1,4]oxazin-3-one hydrochloride typically involves several organic reactions that include cyclization and amination processes.
Technical Details:
6-Aminomethyl-4H-benzo[1,4]oxazin-3-one hydrochloride can participate in various chemical reactions typical for amines and heterocycles.
Technical Details:
The mechanism of action for 6-Aminomethyl-4H-benzo[1,4]oxazin-3-one hydrochloride is not fully elucidated but is believed to involve interactions with specific biological targets such as receptors or enzymes.
Process:
6-Aminomethyl-4H-benzo[1,4]oxazin-3-one hydrochloride has several scientific uses:
Benzoxazinone scaffolds have evolved into privileged structures in medicinal chemistry due to their exceptional versatility in drug design. The 4H-benzo[1,4]oxazin-3-one core has demonstrated remarkable adaptability across therapeutic domains, serving as a molecular platform for targeted bioactivity. Early research identified benzoxazinones as potent elastase inhibitors, with 7-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride derivatives exhibiting selective inhibition of human leukocyte elastase – a key target in inflammatory lung diseases [4] [8]. This discovery catalyzed extensive structure-activity relationship (SAR) studies, revealing the scaffold's capacity for diverse receptor interactions.
The structural plasticity of benzoxazinones is evidenced by their applications across multiple receptor systems:
Table 1: Therapeutic Applications of Benzoxazinone Derivatives
Derivative Class | Biological Target | Therapeutic Area | Key Reference |
---|---|---|---|
7-Amino-2H-benzoxazin-3-one | Elastase enzyme | Inflammatory diseases | [4] [8] |
5-Hydroxy-3-oxobenzoxazine | β₂-Adrenoceptor | Bronchodilation | [9] |
N-Substituted benzoxazines | α₂-Adrenoceptor subtypes | Cardiovascular regulation | [9] |
6-Aminomethyl derivatives | Acetylcholinesterase | Neurodegenerative diseases | [1] [3] |
The scaffold's synthetic accessibility enabled rapid exploration of pharmacodynamic space, with 6-Aminomethyl-4H-benzo[1,4]oxazin-3-one hydrochloride emerging as a structurally optimized derivative for enhanced blood-brain barrier penetration and target engagement [1] [3]. This compound represents the culmination of three decades of benzoxazinone medicinal chemistry, incorporating critical structural refinements for CNS-targeted therapeutics.
The 6-aminomethyl modification introduces strategic hydrogen-bonding capabilities and conformational flexibility to the benzoxazinone core. X-ray crystallographic analysis reveals that the aminomethyl side chain at the C6 position adopts an optimal spatial orientation for interaction with enzymatic pockets, particularly in acetylcholinesterase inhibition [1] [6]. The primary amine functionality provides:
Table 2: Structural and Electronic Properties of Benzoxazinone Derivatives
Compound | Substituent Position | Molecular Formula | Purity | Key Structural Feature |
---|---|---|---|---|
6-Aminomethyl-4H-benzo[1,4]oxazin-3-one·HCl | C6 | C₉H₁₁ClN₂O₂ | 95.0% [3] | Primary aliphatic amine |
6-Amino-2-methyl derivative | C6 | C₉H₁₀N₂O₂ | Not specified [6] | Aromatic amine |
7-Amino-2H-benzoxazin-3-one | C7 | C₈H₉ClN₂O₂ | Research grade [4] | Aromatic amine |
Spectroscopic characterization of 6-Aminomethyl-4H-benzo[1,4]oxazin-3-one hydrochloride confirms its chemical identity through:
The aminomethyl group's electron-donating properties significantly influence the benzoxazinone ring system's electron density distribution, enhancing hydrogen bond acceptor capacity at the carbonyl oxygen (position 3) and ring nitrogen (position 4). This electronic modulation explains the derivative's improved binding affinity to acetylcholinesterase compared to amino-substituted analogs (IC₅₀ = 25.33 μg/mL for related structures) [1]. Molecular dynamics simulations demonstrate that the protonated aminomethyl group forms stable ionic interactions with catalytic triad residues, prolonging enzyme residence time by ~40% versus unsubstituted benzoxazinones [1].
Salt formation represents a critical strategy for optimizing the physicochemical properties of active pharmaceutical ingredients. The hydrochloride salt of 6-Aminomethyl-4H-benzo[1,4]oxazin-3-one significantly modifies its biopharmaceutical profile through three primary mechanisms:
Table 3: Impact of Salt Formation on Physicochemical Properties
Property | Free Base Form | Hydrochloride Salt | Improvement Factor |
---|---|---|---|
Aqueous Solubility (25°C) | <1 mg/mL | 23.8 mg/mL [3] | >20× |
Melting Point | 178-182°C | >250°C (decomp) [3] | +70°C |
Log D (pH 7.4) | 1.2 ± 0.3 | -0.8 ± 0.2 [5] | 2-unit reduction |
Crystalline Stability | Amorphous | Defined crystal lattice | Improved handling |
The hydrochloride salt demonstrates particular advantages for central nervous system targeting. The increased aqueous solubility at physiological pH (7.4) facilitates transmembrane permeation, while the moderate log P (-0.8) balances blood-brain barrier penetration and systemic clearance [5]. Comparative studies of hydrochloride versus other salt forms (mesylate, besylate) confirm superior crystallinity and flow characteristics for manufacturing processes [3]. Additionally, the hydrochloride form shows enhanced stability under accelerated storage conditions (40°C/75% RH for 3 months) with <0.5% degradation, supporting its selection for pharmaceutical development [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7